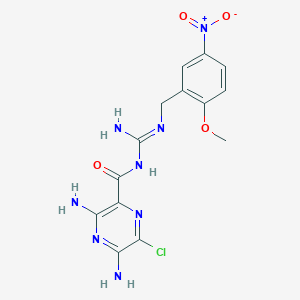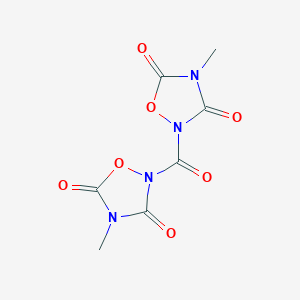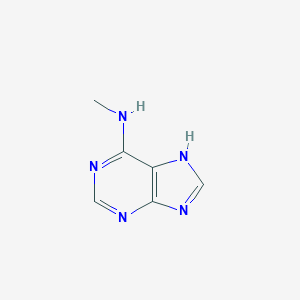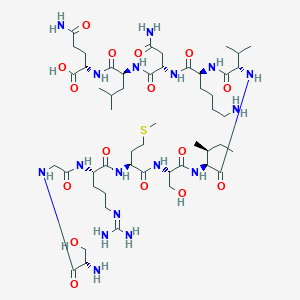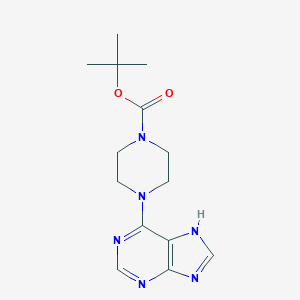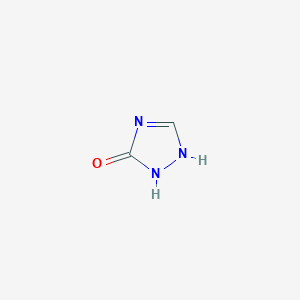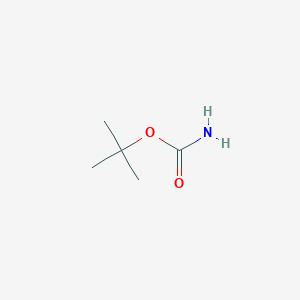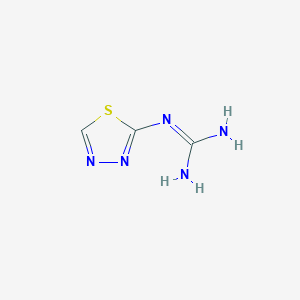
1-(1,3,4-Thiadiazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3,4-Thiadiazol-2-yl)guanidine, also known as TDG, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. TDG is a derivative of guanidine and thiadiazole, two compounds that have been extensively studied for their unique properties.
Mécanisme D'action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood. However, studies have suggested that 1-(1,3,4-Thiadiazol-2-yl)guanidine may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and nitric oxide synthase. 1-(1,3,4-Thiadiazol-2-yl)guanidine may also act by modulating the expression of certain genes involved in various cellular processes.
Effets Biochimiques Et Physiologiques
1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to have various biochemical and physiological effects. In animal studies, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to reduce inflammation, improve insulin sensitivity, and inhibit tumor growth. 1-(1,3,4-Thiadiazol-2-yl)guanidine has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1,3,4-Thiadiazol-2-yl)guanidine in lab experiments is its high potency. 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 1-(1,3,4-Thiadiazol-2-yl)guanidine is also highly reactive and can be difficult to handle. Additionally, the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine. One area of interest is the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity. Another area of interest is the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine and its potential impact on various cellular processes.
Conclusion:
In conclusion, 1-(1,3,4-Thiadiazol-2-yl)guanidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods and has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. 1-(1,3,4-Thiadiazol-2-yl)guanidine's mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and modulating the expression of certain genes. 1-(1,3,4-Thiadiazol-2-yl)guanidine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine, including the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity and the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods, including the reaction of thiocarbohydrazide with cyanamide followed by the reaction with ammonium hydroxide. Another method involves the reaction of 2-aminothiadiazole with cyanamide in the presence of a base. However, the most common method for synthesizing 1-(1,3,4-Thiadiazol-2-yl)guanidine is the reaction of 2-aminothiadiazole with cyanamide in the presence of ammonium hydroxide.
Applications De Recherche Scientifique
1-(1,3,4-Thiadiazol-2-yl)guanidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. In agriculture, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been studied for its potential as a plant growth regulator and herbicide. In material science, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as a corrosion inhibitor and as a component in electronic devices.
Propriétés
Numéro CAS |
111393-94-3 |
|---|---|
Nom du produit |
1-(1,3,4-Thiadiazol-2-yl)guanidine |
Formule moléculaire |
C3H5N5S |
Poids moléculaire |
143.17 g/mol |
Nom IUPAC |
2-(1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C3H5N5S/c4-2(5)7-3-8-6-1-9-3/h1H,(H4,4,5,7,8) |
Clé InChI |
VOOHWALMYRIASO-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)N=C(N)N |
SMILES canonique |
C1=NN=C(S1)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



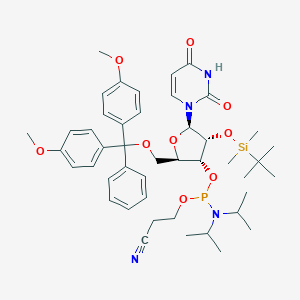
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
